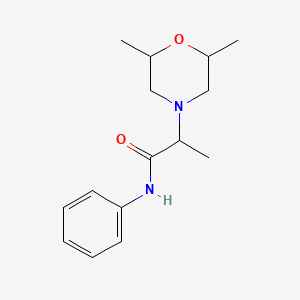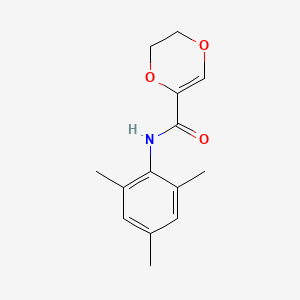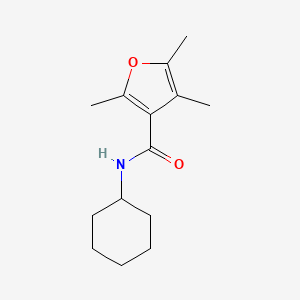
2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide, also known as DMPP, is a synthetic compound that has gained significant attention in scientific research. DMPP is a chiral molecule that belongs to the class of morpholine derivatives. It has a molecular weight of 285.4 g/mol and a molecular formula of C16H24N2O2. DMPP has shown promising results in various research areas, such as neuroscience, pharmacology, and medicinal chemistry. In
Wissenschaftliche Forschungsanwendungen
2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has shown promising results in various scientific research areas. In neuroscience, 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has been used as a tool to study the role of acetylcholine receptors in the brain. 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has been shown to activate nicotinic acetylcholine receptors, which are involved in learning, memory, and attention. In pharmacology, 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has been used as a reference compound to evaluate the activity of new drugs that target nicotinic acetylcholine receptors. In medicinal chemistry, 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has been used as a starting point to design new compounds that target nicotinic acetylcholine receptors for the treatment of neurological disorders.
Wirkmechanismus
2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide is a potent agonist of nicotinic acetylcholine receptors. Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely distributed in the nervous system. When activated, nicotinic acetylcholine receptors allow the influx of cations, such as sodium and calcium, into the cell, leading to depolarization and the generation of action potentials. 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide binds to the orthosteric site of nicotinic acetylcholine receptors, which is the site where acetylcholine binds. This binding leads to the opening of the ion channel and the subsequent influx of cations.
Biochemical and Physiological Effects
2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has been shown to have various biochemical and physiological effects. In the nervous system, 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has been shown to enhance the release of neurotransmitters, such as dopamine and glutamate. 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has also been shown to improve cognitive function, such as learning and memory. In the cardiovascular system, 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has been shown to cause vasodilation and a decrease in blood pressure. 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has several advantages for lab experiments. 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide is a potent and selective agonist of nicotinic acetylcholine receptors, which makes it a useful tool to study the function of these receptors. 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide is also stable and easy to handle, which makes it a convenient compound for lab experiments. However, 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has some limitations for lab experiments. 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has a short half-life, which means that its effects are transient. 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide is also expensive, which may limit its use in some labs.
Zukünftige Richtungen
2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide has several potential future directions. In neuroscience, 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide could be used to study the role of nicotinic acetylcholine receptors in neurological disorders, such as Alzheimer's disease and schizophrenia. 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide could also be used as a reference compound to evaluate the activity of new drugs that target nicotinic acetylcholine receptors. In pharmacology, 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide could be used as a template to design new compounds that target nicotinic acetylcholine receptors for the treatment of neurological disorders. In medicinal chemistry, 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide could be used as a starting point to design new compounds that target other ion channels or receptors for the treatment of various diseases.
Synthesemethoden
2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide can be synthesized using a multi-step reaction process. The first step involves the reaction of 2,6-dimethylmorpholine with benzaldehyde in the presence of an acid catalyst. This reaction produces 2-(2,6-dimethylmorpholin-4-yl)benzaldehyde. The second step involves the reduction of 2-(2,6-dimethylmorpholin-4-yl)benzaldehyde using sodium borohydride to produce 2-(2,6-dimethylmorpholin-4-yl)propan-2-ol. The final step involves the reaction of 2-(2,6-dimethylmorpholin-4-yl)propan-2-ol with N-phenylpropanamide in the presence of a dehydrating agent to produce 2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide.
Eigenschaften
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-9-17(10-12(2)19-11)13(3)15(18)16-14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJPMNPMNZMTSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethylmorpholin-4-yl)-N-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione](/img/structure/B7465484.png)
![N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide](/img/structure/B7465489.png)

![1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7465513.png)
![N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B7465518.png)




![4-bromo-N-[1-(furan-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7465555.png)

![N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7465579.png)
![3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole](/img/structure/B7465587.png)
